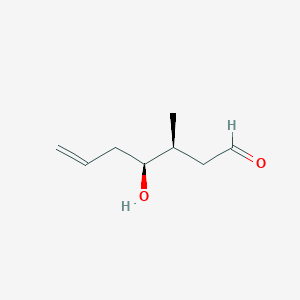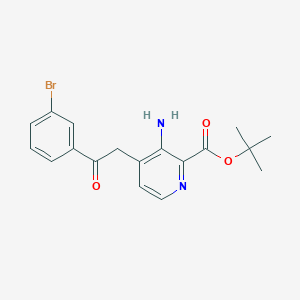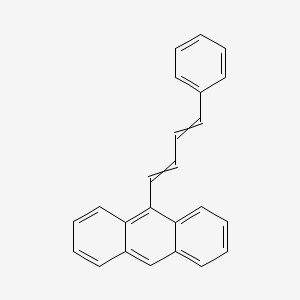![molecular formula C18H13N3O2 B14238916 4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate CAS No. 347877-94-5](/img/structure/B14238916.png)
4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This particular compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and a carboxylate group, which is a functional group derived from carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate typically involves the diazotization of aniline derivatives followed by coupling with pyridine-4-carboxylic acid. The general steps are as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with pyridine-4-carboxylic acid in an alkaline medium to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized as a dye intermediate and in the production of pigments.
Mechanism of Action
The mechanism of action of 4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms.
Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Uniqueness
4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate is unique due to its combination of an azo group and a pyridine ring, which imparts specific chemical and biological properties
Properties
CAS No. |
347877-94-5 |
|---|---|
Molecular Formula |
C18H13N3O2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
(4-phenyldiazenylphenyl) pyridine-4-carboxylate |
InChI |
InChI=1S/C18H13N3O2/c22-18(14-10-12-19-13-11-14)23-17-8-6-16(7-9-17)21-20-15-4-2-1-3-5-15/h1-13H |
InChI Key |
RIUGPNJRUFFBRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


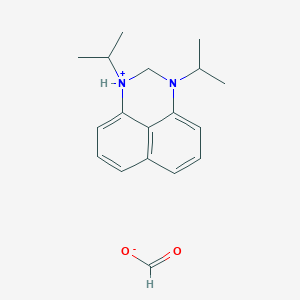
![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)
![1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}](/img/structure/B14238850.png)
![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)
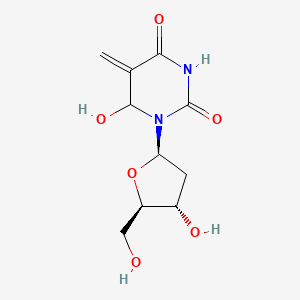
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)

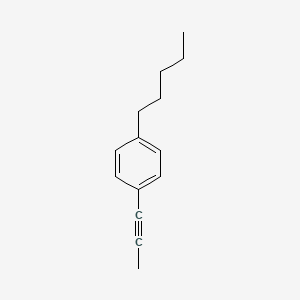
![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
